molecular formula C17H34O2 B1617141 Octyl nonanoate CAS No. 5303-26-4

Octyl nonanoate

Cat. No.: B1617141
CAS No.: 5303-26-4
M. Wt: 270.5 g/mol
InChI Key: XMCQOINBECWLBL-UHFFFAOYSA-N
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Description

Octyl nonanoate, also known as nonanoic acid octyl ester, is an organic compound with the molecular formula C₁₇H₃₄O₂. It is an ester formed from the reaction of nonanoic acid and octanol. This compound is known for its pleasant odor and is commonly used in the fragrance and flavoring industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl nonanoate can be synthesized through the esterification of nonanoic acid with octanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water, which drives the reaction to completion . Another method involves the oxidative ozonolysis of oleic acid, where this compound is identified as a by-product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of immobilized lipase enzymes as biocatalysts. This method is environmentally friendly and offers high specificity and yield. The reaction parameters, including temperature, moisture level, and enzyme dose, are optimized to achieve maximum efficiency .

Mechanism of Action

The mechanism of action of octyl nonanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonanoic acid and octanol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and other proteins in biological systems .

Properties

IUPAC Name

octyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-3-5-7-9-11-13-15-17(18)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCQOINBECWLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201074
Record name Octyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5303-26-4
Record name Octyl pelargonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5303-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl pelargonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005303264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl nonanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OCTYL PELARGONATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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